molecular formula C6H3BrCl2O B1409771 5-Bromo-2,3-dichlorophenol CAS No. 1804909-63-4

5-Bromo-2,3-dichlorophenol

Cat. No. B1409771
CAS RN: 1804909-63-4
M. Wt: 241.89 g/mol
InChI Key: USLAKFKYMZGLHT-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dichlorophenol is a chemical compound with the molecular formula C6H3BrCl2O and a molecular weight of 241.9 . It is a derivative of phenol, which is a compound that contains a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with bromine and chlorine substituents. The exact spatial configuration can be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 267.0±35.0 °C and a predicted density of 1.890±0.06 g/cm3 . Its pKa value, which indicates its acidity, is predicted to be 6.57±0.15 .

Scientific Research Applications

  • Synthesis and Organic Chemistry Applications :

    • 5-Bromo-2,3-dichlorophenol and its derivatives are used in the synthesis of various organic compounds. For instance, it is involved in the regio- and chemoselective bromination of 2,3-diarylcyclopent-2-en-1-ones, which is crucial for the synthesis of bromo-substituted 2-cyclopenten-1-ones and analogs, important synthons in organic synthesis (Shirinian et al., 2012).
    • The compound is also used in the synthesis of poly(3-hexylthiophene) with narrower polydispersity, demonstrating its relevance in polymer chemistry (Miyakoshi et al., 2004).
  • Electrochemical Applications :

    • In electrochemistry, this compound derivatives are utilized in studying the electrochemical reduction of mono- and dihalothiophenes at carbon cathodes (Mubarak & Peters, 1996).
  • Environmental and Photocatalysis Research :

    • The compound is investigated in environmental science, particularly in the study of oxidation of dichlorophenols through Fe(III)/O(2) homogeneous photocatalysis, indicating its potential use in wastewater treatment and environmental remediation (Andreozzi et al., 2011).

Safety and Hazards

While specific safety data for 5-Bromo-2,3-dichlorophenol is not available, a similar compound, 3-Bromo-2,5-dichlorophenol, has been classified as potentially causing skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2,3-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLAKFKYMZGLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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